molecular formula C5H7N B3422977 1,4-Dihydropyridine CAS No. 27790-75-6

1,4-Dihydropyridine

Cat. No.: B3422977
CAS No.: 27790-75-6
M. Wt: 81.12 g/mol
InChI Key: YNGDWRXWKFWCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyridine is an organic compound with the molecular formula C₅H₇N. It is a derivative of pyridine and is characterized by the presence of a dihydropyridine ring. This compound is notable for its biological and pharmacological significance, particularly as a core structure in calcium channel blockers used to treat hypertension .

Preparation Methods

1,4-Dihydropyridine can be synthesized through various methods, with the Hantzsch synthesis being the most prominent. This method involves a one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods:

Chemical Reactions Analysis

1,4-Dihydropyridine undergoes several types of chemical reactions, including:

Major Products:

Mechanism of Action

1,4-Dihydropyridine exerts its effects primarily by acting as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1,4-Dihydropyridine is often compared with other dihydropyridine derivatives and calcium channel blockers:

    Similar Compounds:

Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its significant role in pharmacology as a calcium channel blocker. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,4-dihydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGDWRXWKFWCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274185
Record name 1,4-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-17-5, 27790-75-6
Record name 1,4-Dihydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIHYDROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydropyridine
Reactant of Route 2
1,4-Dihydropyridine
Reactant of Route 3
1,4-Dihydropyridine
Reactant of Route 4
1,4-Dihydropyridine
Reactant of Route 5
1,4-Dihydropyridine
Reactant of Route 6
1,4-Dihydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.